5,7-Dipropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
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Overview
Description
5,7-Dipropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dipropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free, additive-free, and eco-friendly, resulting in good-to-excellent yields . Another method involves the use of Schiff base zinc (II) complex supported on magnetite nanoparticles as a reusable catalyst. This method also provides high yields under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using the aforementioned synthetic routes. The use of microwave irradiation and reusable catalysts makes the process efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5,7-Dipropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as NaOCl and MnO2.
Reduction: Reduction reactions can be carried out using reducing agents like NaBH4.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: NaOCl, MnO2, PIFA (PhI(OCOCF3)2), and I2/KI.
Reduction: NaBH4 and other common reducing agents.
Substitution: Nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of corresponding oxides, while substitution reactions can yield various substituted derivatives .
Scientific Research Applications
5,7-Dipropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 5,7-Dipropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For example, it acts as an inhibitor of Janus kinases (JAK1 and JAK2), which are involved in various signaling pathways related to inflammation and immune response . The compound also exhibits inverse agonist activity against RORγt, a nuclear receptor involved in the regulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazolo ring structure and exhibit similar biological activities.
1,2,4-Triazolo[1,5-a]pyrimidines: These compounds are structurally similar and have been studied for their applications in medicinal chemistry and agriculture.
Uniqueness
5,7-Dipropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its ability to act as a JAK inhibitor and RORγt inverse agonist makes it particularly valuable in the development of therapeutic agents for inflammatory and immune-related disorders .
Properties
CAS No. |
35446-13-0 |
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Molecular Formula |
C11H17N5 |
Molecular Weight |
219.29 g/mol |
IUPAC Name |
5,7-dipropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine |
InChI |
InChI=1S/C11H17N5/c1-3-5-8-7-9(6-4-2)16-11(13-8)14-10(12)15-16/h7H,3-6H2,1-2H3,(H2,12,15) |
InChI Key |
FLJWPUJRDKVTJF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=NC2=NC(=NN12)N)CCC |
Origin of Product |
United States |
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